molecular formula C5H11N3 B083018 Pyrrolidine-1-carboximidamide CAS No. 13932-58-6

Pyrrolidine-1-carboximidamide

Cat. No.: B083018
CAS No.: 13932-58-6
M. Wt: 113.16 g/mol
InChI Key: PIGIRWPZTWLVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-1-carboximidamide is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique chemical properties and reactivity. Pyrrolidine derivatives are widely used in the development of pharmaceuticals, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-1-carboximidamide can be synthesized through various methods. One common approach involves the cyclization of γ-aminocarbonyl compounds. For instance, the cyclization of nitrogen-containing carbonyl compounds, such as 4-aminobutanal or 1-aminoalkan-4-ones, can lead to the formation of pyrrolidine derivatives . Another method involves the use of nitrogen-containing acetals and ketals as starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as boron trifluoride etherate, can facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGIRWPZTWLVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383243
Record name Pyrrolidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13932-58-6
Record name Pyrrolidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
Pyrrolidine-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
Pyrrolidine-1-carboximidamide
Reactant of Route 4
Pyrrolidine-1-carboximidamide
Reactant of Route 5
Pyrrolidine-1-carboximidamide
Reactant of Route 6
Reactant of Route 6
Pyrrolidine-1-carboximidamide
Customer
Q & A

Q1: What is the significance of identifying pyrrolidine-1-carboximidamide in Pelargonium sidoides extract?

A: The identification of This compound as a novel constituent in Pelargonium sidoides extract EPs® 7630 [] contributes to the ongoing characterization of this complex botanical medicine. While the specific biological activity of this compound is not addressed in the study, its discovery highlights the potential for uncovering new bioactive molecules within this widely used extract. Further research is needed to determine its potential therapeutic properties and contribution to the overall efficacy of Pelargonium sidoides preparations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.